molecular formula C13H14O2 B11898247 4-Propylnaphthalene-1,2-diol

4-Propylnaphthalene-1,2-diol

Cat. No.: B11898247
M. Wt: 202.25 g/mol
InChI Key: DDKHHXWCPYTCBX-UHFFFAOYSA-N
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Description

4-Propylnaphthalene-1,2-diol (CAS 80280-92-8) is an organic compound with the molecular formula C13H14O2 and a molecular weight of 202.25 g/mol . It is classified as a naphthalenediol, featuring a naphthalene backbone with two hydroxyl (-OH) groups on adjacent carbon atoms, making it a vicinal diol (glycol), and a propyl substituent . This specific structure positions it as a potential intermediate or building block in organic synthesis and materials science research. While direct studies on this specific compound are limited, naphthalene-diol derivatives are of significant interest in various scientific fields. Research into similar compounds shows applications in the synthesis of complex molecular architectures, such as triazole-linked hybrids, which are explored for their biological activity . Furthermore, diol-functionalized naphthalene structures are investigated as monomers for producing high-performance polymers, including polyazomethines, which exhibit thermal stability and semiconducting properties useful in optoelectronics . As a biochemical tool, related trans-dihydronaphthalene-diols are used as reference standards in analytical methods, such as gas chromatography-mass spectrometry (GC-MS), to study metabolic pathways and exposure to polycyclic aromatic hydrocarbons (PAHs) in biological systems . This product is intended for research and laboratory use only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H14O2

Molecular Weight

202.25 g/mol

IUPAC Name

4-propylnaphthalene-1,2-diol

InChI

InChI=1S/C13H14O2/c1-2-5-9-8-12(14)13(15)11-7-4-3-6-10(9)11/h3-4,6-8,14-15H,2,5H2,1H3

InChI Key

DDKHHXWCPYTCBX-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=C(C2=CC=CC=C21)O)O

Origin of Product

United States

Sophisticated Synthetic Methodologies for 4 Propylnaphthalene 1,2 Diol and Analogous Structures

De Novo Synthesis Strategies for Naphthalene (B1677914) Diols

Constructing the 4-Propylnaphthalene-1,2-diol molecule from basic precursors involves a sequence of reactions to build the naphthalene core and install the propyl and hydroxyl groups in the desired positions.

Advanced Approaches from Naphthalene Precursors

The synthesis of substituted naphthalenes often begins with electrophilic aromatic substitution reactions. However, controlling the regioselectivity of these reactions can be challenging. researchgate.netresearchgate.net Modern synthetic methods focus on directed C-H activation strategies to install functional groups at specific positions on the naphthalene ring. researchgate.netnih.gov

For a target like this compound, a plausible de novo approach could start with a 1-substituted naphthalene. For instance, a Friedel-Crafts acylation of naphthalene could introduce a propionyl group, which can then be reduced to the propyl group. Subsequent steps would then focus on introducing the 1,2-diol functionality. The development of regioselective synthesis methodologies for polysubstituted naphthalene derivatives has been a significant focus in organic synthesis due to the prevalence of the naphthalene skeleton in pharmaceuticals. researchgate.netresearchgate.net

Catalytic Hydroxylation Pathways for Diol Formation

Directly hydroxylating the naphthalene core is an attractive and atom-economical approach to forming diols. Research has explored various catalytic systems to achieve this transformation, often mimicking the action of natural enzymes like naphthalene dioxygenase (NDO). oup.com

Biomimetic iron catalysts have been developed for the syn-dihydroxylation of naphthalenes using hydrogen peroxide as the oxidant. acs.orgnih.gov These reactions can convert readily available arene substrates into more complex, oxygenated molecules in a single step. acs.org The efficiency of these catalysts can be influenced by the ligand structure and reaction conditions. For example, in one study, a sterically encumbered iron catalyst, [Fe(5-tips3tpa)], was identified as effective for the mono syn-dihydroxylation of naphthalene, yielding the diol product. nih.gov The presence of a Lewis acid, such as Mg(ClO₄)₂, can synergistically assist in the catalytic turnover by capturing the diol product and preventing catalyst inhibition. nih.gov

However, challenges such as overoxidation to tetraols or the formation of naphthoquinones can occur. acs.orgnih.gov The regioselectivity on substituted naphthalenes is also a critical factor; oxidation often occurs at the non-functionalized ring. acs.org

Table 1: Performance of Selected Iron Catalysts in Naphthalene Dihydroxylation

Catalyst Diol Yield (%) Notes
[Fe(5-tips3tpa)] 28% (isolated) Best catalyst in the series studied. nih.gov
[Fe(5-tips3,6-Metpa)] 14% Decreased yield and chemoselectivity. acs.org
[Fe(COOEtpytacn)] 7% Poor chemoselectivity, naphthoquinone also formed. acs.orgnih.gov

This table is generated based on data for the dihydroxylation of unsubstituted naphthalene and may vary for substituted derivatives.

Enzymatic approaches using naphthalene dioxygenase (NDO) from bacteria like Pseudomonas species can also catalyze the oxidation of naphthalene to produce cis-(1R,2S)-dihydroxy-1,2-dihydronaphthalene. oup.com NDO has also been shown to catalyze the hydroxylation of phenolic compounds, demonstrating its versatility as a biocatalyst. oup.comnih.gov

Regioselective and Stereoselective Functionalization Techniques for Naphthalene Skeletons

Achieving the precise 4-propyl-1,2-diol substitution pattern requires high regioselectivity. Directing group-assisted C-H bond functionalization is a powerful tool in modern organic synthesis to control the position of newly introduced functional groups. researchgate.net Over the last decade, numerous methods have been developed to directly functionalize nearly every position on the naphthalene core. researchgate.netnih.gov

These strategies often employ a directing group on the naphthalene substrate that coordinates to a metal catalyst, guiding the functionalization to a specific C-H bond, for instance, at the ortho- or peri- position. While traditional electrophilic substitutions are often difficult to control, these catalyst-controlled reactions offer a higher degree of precision. researchgate.netresearchgate.net A novel palladium-catalyzed dearomative cyclization of naphthalenes has also been developed for constructing fused polycyclic skeletons, demonstrating the advanced manipulation of the naphthalene core. acs.org For the synthesis of chiral diols, asymmetric catalysis is essential. This can be achieved through the use of chiral catalysts or auxiliaries that influence the stereochemical outcome of the hydroxylation or other functionalization steps.

Transformations from Related Naphthalene Derivatives

An alternative to de novo synthesis is the chemical modification of existing, readily available naphthalene derivatives that already possess some of the required structural features.

Preparation via 1,2-Naphthoquinone Derivatives

A common and effective route to 1,2-diols is through the reduction of the corresponding 1,2-quinones. Therefore, the synthesis of 4-propyl-1,2-naphthoquinone would be a key intermediate step. 1,2-Naphthoquinone is a polycyclic aromatic dione that can be prepared by the oxidation of 1-amino-2-hydroxynaphthalene using an oxidizing agent like ferric chloride. wikipedia.org

The synthetic sequence for this compound via this method would involve:

Synthesis of a 4-propyl-substituted naphthalene precursor.

Introduction of an amino group at the C1 position and a hydroxyl group at the C2 position.

Oxidation of the resulting 4-propyl-1-amino-2-hydroxynaphthalene to form 4-propyl-1,2-naphthoquinone.

Reduction of the quinone to yield the final this compound.

Methods for synthesizing fused 1,2-naphthoquinones have been developed using one-pot palladium-catalyzed processes from simple alkynes, followed by oxidation of the resulting methoxy-substituted naphthalenes. rsc.org The reduction of the quinone to the diol (a hydroquinone) can be achieved using various reducing agents, such as sodium dithionite, sodium borohydride, or catalytic hydrogenation.

Palladium-Catalyzed O-H Insertion Reactions for 1,2-Diol Synthesis

Palladium-catalyzed reactions are versatile tools in organic synthesis. While direct double O-H insertion into an aromatic ring to form a diol is not a standard transformation, related palladium-catalyzed C-O bond-forming reactions are well-established. Specifically, palladium catalysts can promote the insertion of carbenes, typically derived from diazo compounds, into the O-H bonds of phenols. nih.gov

An enantioselective version of this reaction has been developed using palladium complexes with chiral spiro bisoxazoline ligands, which allows for the synthesis of optically active α-aryl-α-aryloxyacetates from phenols and α-aryl-α-diazoacetates with high yields and excellent enantioselectivity. nih.gov Although this method synthesizes an ether rather than a diol, it showcases the capability of palladium to catalyze C-O bond formation via insertion chemistry. A hypothetical adaptation for diol synthesis could involve a multi-step sequence where a related palladium-catalyzed reaction is used to install one or both oxygen functionalities. For example, a robust and scalable palladium-catalyzed process has been reported for the synthesis of (2R)-3-butene-1,2-diol from 3,4-epoxy-1-butene, highlighting the utility of palladium in synthesizing diols from different precursors. nih.gov

Chromium Carbene Complex Mediated Synthetic Routes to Substituted Naphthalenediols

The Wulff-Dötz reaction, a benzannulation reaction involving Fischer carbene complexes, provides a powerful and regioselective method for the synthesis of substituted phenols, which are critical precursors to naphthalenediols. This methodology is particularly effective for constructing the core naphthalene framework with predictable substitution patterns. The reaction involves the thermal cycloaddition of an α,β-unsaturated chromium carbene complex with an alkyne, incorporating a carbon monoxide ligand to form a hydroquinone monomethyl ether, which can be subsequently oxidized to the corresponding naphthoquinone.

The regioselectivity of the Dötz benzannulation is a key feature, with the positions of the substituents on the resulting naphthalene ring being highly predictable. Typically, the larger substituent of the alkyne (RL) ends up adjacent to the newly formed phenolic group, while the smaller substituent (RS) is positioned next to the methoxy group originating from the carbene. This predictability makes it a valuable tool for the targeted synthesis of complex molecules. The phenol (B47542) can be liberated from the chromium tricarbonyl complex that forms by mild oxidation.

An example of this methodology is the regioselective preparation of 2-substituted naphthalenediol derivatives. The reaction of an aryl- or vinyl-alkoxy pentacarbonyl chromium carbene complex with an alkyne generates a Cr(CO)3-coordinated substituted phenol. wikipedia.org This approach allows for the creation of differentially protected naphthalenediols in a straightforward manner, which was not previously directly attainable. orgsyn.org For instance, the reaction of a chromenyl carbene complex with various alkynes, such as phenylacetylene, 1-pentyne, and trimethylsilylacetylene, yields 7-hydroxy-10-methoxy-3H-naphtho[2,1-b]pyrans, which are direct precursors to substituted naphthalenediols. msu.edu

The utility of this reaction in the synthesis of natural products has been extensively demonstrated. wikipedia.orgthieme-connect.com It provides a rapid route to the naphthoquinone unit, which is a common core in many biologically active compounds. thieme-connect.com

Table 1: Examples of Dötz Benzannulation for Naphthol Synthesis

Carbene Complex Alkyne Product Yield
(CO)5Cr=C(OMe)Ph Phenylacetylene 1-Methoxy-4-hydroxy-2,3-diphenylnaphthalene Varies
(CO)5Cr=C(OMe)(2-furyl) 1-Pentyne Substituted hydroxynaphthyl furan Good

Diazo-Transfer Methodologies for Naphthalene Diol Precursors

While direct synthesis of naphthalenediols using diazo-transfer methodologies is not commonly reported, these methods are instrumental in constructing the naphthalene nucleus and introducing functional groups that can serve as precursors to the hydroxyl groups. Diazo compounds offer versatile reactivity for forming carbon-carbon bonds and for the expansion of existing ring systems, which can be strategically employed in the synthesis of substituted naphthalenes.

One such advanced strategy involves the rhodium-catalyzed ring expansion of indenes to naphthalenes. This method utilizes α-diazo sulfonium salts as stable carbyne equivalents. The reaction proceeds through the initial rhodium-catalyzed transfer of a sulfonio-carbene to the indene olefin, forming a cyclopropane intermediate. This three-membered ring then undergoes an electrocyclic opening with the elimination of dibenzothiophene to yield the 2-functionalized naphthalene product. nih.gov This approach provides a novel route to substituted naphthalenes that could be further elaborated into naphthalenediols.

Another approach involves the C–H activation and cyclization of naphthalene-1-amines with diazo compounds to synthesize fused naptho[1,8-bc]pyridines. researchgate.net While this specific outcome does not directly yield a naphthalenediol, the underlying principle of using diazo compounds to functionalize a pre-existing naphthalene core is significant. This C-H activation strategy could potentially be adapted to introduce oxygen-containing functionalities.

Furthermore, diazo compounds can be synthesized from naphthalene derivatives themselves, opening up possibilities for further functionalization. For example, 4-selenocyanatonaphthalen-1-amine can be diazotized and then used in azo-coupling reactions. biointerfaceresearch.com The resulting diazo derivatives can be converted into other heterocyclic systems, demonstrating the utility of the diazo group as a reactive handle on the naphthalene ring. biointerfaceresearch.com

Table 2: Synthesis of Naphthalene Precursors Using Diazo Chemistry

Starting Material Diazo Reagent/Method Product Key Transformation
Indene α-Diazo sulfonium salt / Rh-catalysis 2-Substituted Naphthalene Ring expansion nih.gov
Naphthalene-1-amine Diazo Compound Fused naptho[1,8-bc]pyridine C-H activation/cyclization researchgate.net

Total Synthesis Approaches for Complex Naphthalene Diol Frameworks

The total synthesis of complex natural products containing the naphthalene diol framework often requires multi-step sequences and the application of sophisticated synthetic strategies. These syntheses serve to confirm the structure of the natural products, as well as to provide access to analogues for structure-activity relationship studies.

A notable example is the first total synthesis of (±)-(1β,4β,4aβ,8aα)-4,8a-dimethyl-octahydro-naphthalene-1,4a(2H)-diol, a degraded sesquiterpene. rsc.org This synthesis was achieved through three different routes, starting from the racemic Wieland-Miescher ketone. rsc.org Key steps in these 13-15 step syntheses included the strategic use of the Mitsunobu reaction and stereo- and regioselective epoxidation to control the configuration of the hydroxyl groups at C-1 and C-4a. rsc.org

Another complex target is actinorhodin, a dimeric pyranonaphthoquinone antibiotic. Its enantioselective total synthesis highlights several advanced methodologies. nih.gov The synthesis features the use of dual benzyne reactions to construct the monomeric unit, a trans-selective installation of a side chain, and a regioselective oxidative dimerization to form the final complex structure. nih.gov The biosynthesis of actinorhodin itself involves a key intermediate, 6-deoxydihydrokalafungin (DDHK), the total synthesis of which has also been reported. mdpi.com

Spirobisnaphthalenes are another class of complex natural products that contain two naphthalene units, often derived from diol precursors, linked by a spiroketal. nih.govccspublishing.org.cn The total synthesis of these molecules presents significant challenges in controlling stereochemistry. Key strategies employed in the synthesis of spirobisnaphthalenes include asymmetric epoxidation and the Mitsunobu reaction. researchgate.net For instance, the core skeleton of urnucratins, a type of spirobisnaphthalene, was constructed using a Diels-Alder reaction of a spirocyclic cyclohexadienone, followed by oxidative aromatization and deprotection. rsc.org

These examples underscore the complexity and ingenuity required in the total synthesis of natural products based on the naphthalene diol framework, showcasing the power of modern organic synthesis to construct intricate molecular architectures.

Table 3: Key Reactions in the Total Synthesis of Complex Naphthalene Diols

Target Compound Key Starting Material Noteworthy Reactions Reference
(±)-4,8a-dimethyl-octahydro-naphthalene-1,4a(2H)-diol Wieland-Miescher ketone Mitsunobu reaction, stereoselective epoxidation rsc.org
Actinorhodin Substituted benzenes Dual benzyne reactions, regioselective oxidative dimerization nih.gov
Spirobisnaphthalene (Urnucratin skeleton) 2-Bromobenzaldehydes and 4-hydroxybenzene boronic acids Suzuki-Miyaura coupling, Diels-Alder reaction, oxidative aromatization rsc.org

Advanced Spectroscopic and Structural Elucidation of 4 Propylnaphthalene 1,2 Diol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton NMR (¹H NMR) Analysis for Chemical Environment and Spin Coupling

Proton NMR (¹H NMR) spectroscopy reveals the number of distinct proton environments and their proximity to one another. For 4-Propylnaphthalene-1,2-diol, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic protons of the diol, the hydroxyl groups, and the aliphatic propyl chain.

The aromatic region would likely display a complex pattern due to the substituted naphthalene (B1677914) ring system. The proton on C3, being adjacent to the electron-donating hydroxyl group at C2 and the propyl group at C4, would appear as a singlet. The remaining five protons on the unsubstituted ring would exhibit characteristic splitting patterns (doublets, triplets, or doublet of doublets) based on their coupling with neighboring protons.

The protons attached to the stereocenters (C1 and C2) would resonate as doublets, with their coupling constant (³JHH) providing information about the dihedral angle between them, which is related to the relative stereochemistry. The propyl group would show a triplet for the terminal methyl (CH₃) group, a sextet for the methylene (B1212753) (CH₂) group adjacent to the methyl group, and a triplet for the methylene group attached to the naphthalene ring. The hydroxyl (OH) protons would typically appear as broad singlets, although their appearance can be solvent and concentration-dependent.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound Predicted data based on analogous structures and standard chemical shift increments. Solvent: CDCl₃.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-3 ~6.9 - 7.1 s -
Aromatic H (unsubst. ring) ~7.2 - 8.0 m -
H-1 (CH-OH) ~4.8 - 5.2 d 3-5
H-2 (CH-OH) ~4.2 - 4.6 d 3-5
Propyl-CH₂ (Ar-CH₂) ~2.6 - 2.8 t ~7.5
Propyl-CH₂ ~1.6 - 1.8 sextet ~7.5
Propyl-CH₃ ~0.9 - 1.1 t ~7.5

Carbon-13 NMR (¹³C NMR) Characterization for Carbon Skeleton Confirmation

Carbon-13 NMR spectroscopy provides a map of the carbon framework of a molecule. Since proton-decoupled ¹³C NMR spectra typically show a single peak for each unique carbon atom, the spectrum of this compound is expected to display 13 distinct signals, corresponding to the 10 carbons of the naphthalene core and the 3 carbons of the propyl side chain.

The carbons bearing the hydroxyl groups (C1 and C2) would appear in the range of 65-75 ppm. The aromatic carbons would resonate between 110 and 150 ppm, with the quaternary carbons (C4, C4a, C8a) and those attached to oxygen (C1, C2) showing distinct shifts. The three aliphatic carbons of the propyl group would be found in the upfield region of the spectrum (<40 ppm).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted data based on analogous structures. Solvent: CDCl₃.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C1, C2 (C-OH) 65 - 75
C3 ~115 - 120
C4 ~135 - 140
Aromatic CH (unsubst. ring) 120 - 130
Quaternary Aromatic C 130 - 145
Propyl-CH₂ (Ar-CH₂) ~35 - 40
Propyl-CH₂ ~22 - 26

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMQC, HMBC) for Definitive Structural Assignment

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin coupling relationships. For this compound, COSY would show cross-peaks connecting H1 and H2 of the diol, and sequentially connect the protons of the propyl group (Ar-CH₂ to -CH₂- to -CH₃). It would also reveal the connectivity between adjacent protons on the unsubstituted aromatic ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹H-¹³C). It allows for the definitive assignment of each protonated carbon signal in the ¹³C NMR spectrum by correlating it to its attached proton's signal from the ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) correlations between protons and carbons. HMBC is crucial for piecing together the molecular puzzle. For instance, it would show a correlation from the Ar-CH₂ protons of the propyl group to C3, C4, and C5 of the naphthalene ring, confirming the position of the propyl group at C4. Correlations from the H1 and H2 protons to aromatic carbons would confirm the position of the diol.

NMR-Based Approaches for Absolute and Relative Stereochemical Configuration Determination in 1,2-Diols

Determining the stereochemistry of the two adjacent chiral centers (C1 and C2) in this compound requires specialized NMR methods. A common and reliable technique is the modified Mosher's method, which involves derivatizing the diol with a chiral agent, such as (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). np-mrd.org

This process creates a mixture of diastereomeric bis-MTPA esters. By comparing the ¹H NMR spectra of the (R)- and (S)-bis-MTPA esters, the absolute configuration of the diol can be determined. The chemical shift differences (Δδ = δS - δR) for protons near the chiral centers are analyzed; the sign of these differences correlates to the spatial arrangement of substituents around the chiral centers, allowing for the assignment of the absolute configuration (e.g., 1R,2S or 1S,2R). np-mrd.orgvulcanchem.com

Vibrational Spectroscopy: Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

ATR-FTIR spectroscopy probes the vibrational modes of molecules, providing a "fingerprint" based on the functional groups present. nih.gov It is a powerful technique for identifying characteristic bonds within a molecule. nih.govnih.gov

For this compound, the ATR-FTIR spectrum would be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl groups, indicative of hydrogen bonding. Other key absorptions would include C-H stretching vibrations for the aromatic and aliphatic parts of the molecule, C=C stretching for the naphthalene ring, and C-O stretching for the alcohol functionalities.

Table 3: Expected Key ATR-FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
3600 - 3200 O-H Stretch (broad) Alcohol (-OH)
3100 - 3000 C-H Stretch Aromatic C-H
2960 - 2850 C-H Stretch Aliphatic C-H (Propyl)
1600 - 1450 C=C Stretch Aromatic Ring

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

HRMS is used to determine the exact molecular weight of a compound with very high precision (typically to four or five decimal places). This allows for the calculation of a unique elemental formula, which is a critical piece of evidence in structural elucidation.

For this compound, the molecular formula is C₁₃H₁₄O₂. Using the exact masses of the most abundant isotopes (¹²C = 12.00000, ¹H = 1.00783, ¹⁶O = 15.99491), the calculated monoisotopic mass can be determined. An HRMS experiment (e.g., using ESI-TOF) would measure the mass of the protonated molecule [M+H]⁺ or other adducts. The measured mass must match the calculated mass within a very small error margin (typically <5 ppm) to confirm the elemental composition.

Table 4: High-Resolution Mass Spectrometry Data for this compound

Parameter Value
Molecular Formula C₁₃H₁₄O₂
Calculated Monoisotopic Mass [M] 202.0994 u
Expected [M+H]⁺ Ion 203.1072 u

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal technique for analyzing the electronic structure of molecules like this compound. The absorption of UV or visible light prompts the transition of electrons from a ground state to a higher energy excited state. bioglobax.com In this compound, the naphthalene ring system constitutes the primary chromophore, the part of the molecule responsible for absorbing light. The aromatic system's conjugated pi (π) bonds give rise to characteristic π → π* transitions. hnue.edu.vn

The electronic spectrum of naphthalene itself exhibits strong absorption bands. The presence of substituents—the two hydroxyl (-OH) groups and the propyl (-C3H7) group—on the naphthalene core of this compound modifies its absorption profile. These groups act as auxochromes, which can influence the wavelength and intensity of the absorption maxima. The hydroxyl groups, with their non-bonding electrons (n), can also participate in n → π* transitions, although these are typically weaker than π → π* transitions.

The extended conjugation of the naphthalene system means that the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is relatively small, allowing for absorption in the accessible UV region. udel.edu The substitution pattern is expected to cause a bathochromic shift (a shift to longer wavelengths) compared to unsubstituted naphthalene, due to the electronic effects of the hydroxyl and alkyl groups.

Table 1: Expected UV-Vis Absorption Data for this compound

Transition Type Expected Wavelength (λmax) Associated Moiety Description
π → π~220-250 nmNaphthalene RingHigh-energy transition characteristic of the aromatic system.
π → π~260-300 nmNaphthalene RingLower-energy transition, often showing fine vibrational structure.
n → π*~300-340 nmHydroxyl GroupsWeak transition involving non-bonding electrons on the oxygen atoms.

Note: The exact λmax values are predictive and can vary based on the solvent used for analysis due to solvent-solute interactions.

Advanced Chromatographic Techniques for Analytical Purity and Separation

Chromatographic methods are essential for separating this compound from reaction mixtures and for determining its purity with high accuracy.

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity and quantifying non-volatile compounds like this compound. torontech.com A reversed-phase HPLC (RP-HPLC) method is typically employed for the analysis of naphthalenediol derivatives. sielc.com

In this setup, the compound is introduced into a high-pressure liquid stream (the mobile phase) that flows through a column packed with a non-polar stationary phase (e.g., C18 silica). The separation is based on the differential partitioning of the analyte between the mobile and stationary phases. More polar components of the sample will have less affinity for the non-polar stationary phase and will elute earlier, while less polar components will be retained longer. The purity of the this compound sample is determined by the percentage of the total peak area that corresponds to the main analyte peak in the resulting chromatogram. For enhanced confidence in peak purity, a Diode Array Detector (DAD) can be used to scan the UV-Vis spectrum across the entire peak; a pure compound will exhibit a consistent spectrum. torontech.com

Table 2: Typical HPLC Parameters for Purity Analysis of this compound

Parameter Specification Purpose
Column C18 (Octadecyl-silica), 4.6 x 250 mm, 5 µmProvides a non-polar stationary phase for reversed-phase separation.
Mobile Phase Gradient of Acetonitrile and Water (with 0.1% Formic Acid)Creates a polarity gradient to effectively separate the main compound from impurities. sielc.com
Flow Rate 1.0 mL/minEnsures optimal separation and peak shape.
Detector UV Detector at a λmax (e.g., 280 nm) or DAD (200-400 nm)Quantifies the compound based on its UV absorbance and verifies peak purity.
Column Temp. 30 °CMaintains reproducible retention times. worldwidejournals.com
Injection Vol. 10 µLStandard volume for introducing the sample into the system.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Products and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. thermofisher.com Direct analysis of this compound by GC-MS is challenging due to its two polar hydroxyl groups, which cause low volatility and potential for strong, undesirable interactions with the GC column, leading to poor peak shape and thermal decomposition. sigmaaldrich.com

To overcome this, a chemical derivatization step is necessary prior to analysis. The hydroxyl groups are converted into less polar, more volatile functional groups. A common method is silylation, where a reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the acidic protons of the hydroxyl groups with trimethylsilyl (B98337) (TMS) groups. This process increases the compound's volatility and thermal stability, making it amenable to GC analysis. thermofisher.com

Once derivatized, the sample is injected into the GC, where it is separated on a capillary column. The separated components then enter the mass spectrometer, which ionizes them (typically via Electron Ionization, EI) and separates the resulting fragments based on their mass-to-charge ratio. The resulting mass spectrum provides a unique fragmentation pattern, which serves as a "molecular fingerprint" for definitive identification of the parent compound and any volatile impurities or byproducts. thermofisher.com

Table 3: GC-MS Method Parameters for Derivatized this compound

Parameter Specification Purpose
Derivatization Silylation with BSTFAIncreases volatility and thermal stability for GC analysis. thermofisher.com
GC Column DB-5ms or similar (30 m x 0.25 mm ID, 0.25 µm film)A non-polar or low-polarity column for separating a wide range of compounds.
Carrier Gas Helium at 1 mL/minInert gas to carry the sample through the column. mdpi.com
Injector Temp. 260 °CEnsures rapid volatilization of the derivatized sample. mdpi.com
Oven Program Start at 100°C, ramp to 300°C at 10°C/minA temperature gradient to separate compounds with different boiling points.
Ionization Mode Electron Ionization (EI) at 70 eVStandard, robust ionization method that produces reproducible fragmentation patterns. thermofisher.com
MS Detector Quadrupole Mass AnalyzerScans a mass range (e.g., 50-550 amu) to detect and identify fragmented ions.

Mechanistic Investigations of Chemical Transformations of 4 Propylnaphthalene 1,2 Diol

Oxidative Processes and Free Radical Chemistry

The presence of hydroxyl groups on the electron-rich naphthalene (B1677914) ring makes 4-Propylnaphthalene-1,2-diol susceptible to oxidative reactions, which often proceed through free radical intermediates.

Detailed Mechanisms of Hydrogen Atom Transfer (HAT) from Naphthalene Diols

Hydrogen Atom Transfer (HAT) is a fundamental process in the oxidation of phenolic compounds, including naphthalene diols. In this process, a hydrogen atom is transferred from the hydroxyl group to a radical species, generating a phenoxyl radical. The efficiency of HAT from naphthalene diols is influenced by the stability of the resulting phenoxyl radical, which is enhanced by the delocalization of the unpaired electron across the naphthalene ring system and by intramolecular hydrogen bonding. acs.orgnih.gov

For dihydroxynaphthalenes, the rate of HAT is generally faster than that of monohydroxynaphthalenes. acs.orgnih.gov This increased reactivity is attributed to the stabilizing effect of the second hydroxyl group on the formed radical. acs.orgnih.gov The mechanism can be generalized as follows, where R• is an initiating radical:

Initiation: Ar-OH + R• → Ar-O• + R-H

Studies on related diol systems have shown that the presence of certain metal ions can deactivate C-H bonds towards HAT, highlighting the role of the reaction environment in directing the course of these reactions. rsc.org The development of chiral catalysts capable of enantioselective hydrogen atom abstraction from diols represents a significant advancement in controlling the stereochemistry of subsequent reactions. nih.gov

Regiochemistry and Kinetics of Phenoxyl Radical Formation and Fate

The formation of a phenoxyl radical from this compound initiates a cascade of subsequent reactions. The unpaired electron in the phenoxyl radical is not localized on the oxygen atom but is delocalized over the aromatic ring, with significant spin density at the ortho and para positions relative to the oxygen atom. scholaris.ca This delocalization stabilizes the radical and dictates the regiochemistry of subsequent coupling reactions. chemrxiv.orgnih.gov

For naphthalene diols, phenoxyl radicals can undergo dimerization or polymerization, coupling at positions with high spin density. acs.orgnih.gov For instance, studies on 1,8-naphthalenediol have shown that the phenoxyl radical couples at the 2- and 4-positions. acs.orgnih.gov The kinetics of phenoxyl radical formation and decay can be studied using techniques like laser flash photolysis. acs.orgnih.gov The rate constants for these processes are influenced by the solvent, the nature of the oxidizing agent, and the substitution pattern on the naphthalene ring. acs.orgnih.gov

The stability of phenoxyl radicals can be enhanced by substituents at the ortho and para positions that can compensate for the electronic deficiency through resonance or inductive effects. scholaris.ca The subsequent fate of these radicals can involve cross-coupling with other radical species, leading to the formation of complex molecules such as dihydrobenzofurans. chemrxiv.orgnih.gov

Oxidative Cleavage Reactions of Vicinal Diols (e.g., Sodium Periodate (B1199274), NaIO4)

Vicinal diols, such as this compound, undergo oxidative cleavage of the carbon-carbon bond between the hydroxyl groups when treated with reagents like sodium periodate (NaIO₄). chemtube3d.commasterorganicchemistry.comchemistrysteps.com This reaction is a powerful synthetic tool for converting 1,2-diols into two carbonyl compounds. chemistrysteps.comyoutube.com

The mechanism of periodate cleavage involves the formation of a cyclic periodate ester intermediate. chemtube3d.comchemistrysteps.comyoutube.com The reaction proceeds through the following steps:

Formation of the cyclic iodate (B108269) ester: The diol reacts with sodium periodate to form a five-membered cyclic intermediate. chemistrysteps.comyoutube.com

Cleavage: This cyclic ester then decomposes in a concerted fashion, breaking the C-C bond and the I-O bonds to yield two carbonyl compounds and iodic acid. chemtube3d.comyoutube.com

The structure of the resulting carbonyl compounds depends on the substitution pattern of the original diol. chemistrysteps.com For this compound, oxidative cleavage would be expected to yield a dicarbonyl compound. The reaction is typically rapid and quantitative. rsc.org

Electrophilic and Nucleophilic Substitution Reactions on the Naphthalene Core and Hydroxyl Moieties

The naphthalene core of this compound is susceptible to electrophilic substitution, while the hydroxyl groups can undergo nucleophilic reactions.

Electrophilic aromatic substitution (EAS) on naphthalene generally occurs preferentially at the α-position (C1, C4, C5, C8) due to the greater stability of the carbocation intermediate formed. vpscience.orgwordpress.com However, the directing effects of the hydroxyl and propyl groups on this compound will influence the regioselectivity of the substitution. The hydroxyl groups are strong activating groups and ortho-, para-directors. The propyl group is a weak activating group and also an ortho-, para-director. The interplay of these directing effects will determine the position of the incoming electrophile. vpscience.org

The general mechanism for EAS involves two steps:

Attack of the electrophile: The aromatic ring acts as a nucleophile and attacks the electrophile (E+), forming a resonance-stabilized carbocation intermediate (arenium ion). masterorganicchemistry.com

Deprotonation: A base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring. masterorganicchemistry.com

The hydroxyl groups can also act as nucleophiles, participating in reactions such as etherification and esterification.

Cyclization and Fused Heterocyclic System Formation Pathways

The diol functionality in this compound provides a reactive handle for the construction of fused heterocyclic systems. These reactions often involve the participation of the hydroxyl groups as nucleophiles in intramolecular cyclization reactions. mdpi.commsu.edu

For example, treatment with appropriate reagents can lead to the formation of five- or six-membered heterocyclic rings fused to the naphthalene core. The specific pathway and resulting heterocyclic system depend on the nature of the cyclizing agent and the reaction conditions. epstem.netacdlabs.comuomus.edu.iqwikipedia.org Common strategies for forming fused rings include intramolecular condensation and cycloaddition reactions. msu.eduthieme-connect.de The synthesis of oxygenated spiroketals, for instance, can be achieved through the cycloisomerization of alkyne diols. beilstein-journals.org

Metal-Catalyzed Transformations and Their Underlying Reaction Mechanisms

Metal catalysts can mediate a variety of transformations on this compound, including oxidation, cyclization, and cross-coupling reactions. thieme-connect.de For example, cobalt-based catalysts have been shown to be effective for the aerobic oxidative cleavage of 1,2-diols. researchgate.net

The mechanisms of these metal-catalyzed reactions are diverse and depend on the specific metal and ligand system employed. They can involve oxidative addition, reductive elimination, migratory insertion, and other fundamental organometallic steps. For instance, palladium- or copper-catalyzed allylic substitution processes have been used to functionalize cycloadducts derived from naphthalenes. rsc.org Metal-catalyzed cyclization reactions are also a practical approach for the synthesis of substituted naphthalenes. thieme-connect.de

The development of new catalytic systems continues to expand the synthetic utility of compounds like this compound, enabling the construction of complex molecular architectures.

Protonation Equilibria and Acid-Base Reactivity Profiles

The acid-base properties of this compound are primarily determined by the two hydroxyl (-OH) groups attached to the naphthalene ring system. These groups can act as proton donors (acids) or the oxygen atoms can act as proton acceptors (bases). The position of the propyl group and the geometry of the diol on the aromatic framework significantly influence these characteristics.

Protonation and Deprotonation Equilibria

The acidity of the hydroxyl groups is represented by their acid dissociation constants (pKa). For a diol system like this compound, there are two successive deprotonation steps, each with its own pKa value.

First Deprotonation:

H₂A ⇌ HA⁻ + H⁺ (where H₂A is the neutral diol)

This equilibrium is characterized by pKa₁.

Second Deprotonation:

HA⁻ ⇌ A²⁻ + H⁺

This equilibrium is characterized by pKa₂.

The electron-donating nature of the alkyl propyl group is expected to increase the electron density on the naphthalene ring, thereby making the hydroxyl groups slightly less acidic (higher pKa) compared to unsubstituted naphthalene-1,2-diol (B1222099). Conversely, the aromatic naphthalene system, being electron-withdrawing relative to a simple alkyl chain, enhances the acidity of the hydroxyl groups compared to aliphatic diols.

The proximity of the two hydroxyl groups in a 1,2- (or ortho) arrangement allows for the formation of an intramolecular hydrogen bond, particularly after the first deprotonation. This hydrogen bond stabilizes the monoanion (HA⁻), which can influence the pKa values. Studies on similar compounds like catechols and other naphthalenediols have shown that intramolecular hydrogen bonding plays a crucial role in their reactivity and radical stabilization. acs.org

Acid-Base Reactivity

The acid-base reactivity profile is a function of the solution's pH.

In strongly acidic solutions: The oxygen atoms of the hydroxyl groups can be protonated. However, for phenolic compounds, this generally requires very strong acids.

In neutral to moderately acidic solutions (pH < pKa₁): The compound exists predominantly in its neutral, di-protonated form (this compound).

In moderately basic solutions (pKa₁ < pH < pKa₂): The compound will exist primarily as the monoanion, where one of the hydroxyl groups has been deprotonated.

In strongly basic solutions (pH > pKa₂): The compound will be present as the dianion, with both hydroxyl groups deprotonated.

The reactivity of the compound is highly dependent on its protonation state. For instance, the oxidation of catechols and related compounds is known to be pH-dependent, with the rate of oxidation increasing at higher pH values where the more easily oxidized mono-deprotonated and di-deprotonated species are present. nih.gov The propyl substituent, being an electron-donating group, is expected to increase the rate of oxidation compared to an unsubstituted naphthalenediol. nih.gov

Predicted pKa Values

While experimentally determined pKa values for this compound are not readily found in the searched literature, we can reference data for analogous compounds to provide an estimate. The Human Metabolome Database lists naphthalene-1,2-diol as an extremely weak basic (essentially neutral) compound based on its pKa. hmdb.ca Generally, the pKa₁ of catechols (benzene-1,2-diols) is around 9.2-9.5, and the pKa₂ is around 12-13. The extended aromatic system of naphthalene and the presence of the electron-donating propyl group would modify these values. Computational methods, such as those using density functional theory (DFT), are often employed to predict such acid constants with reasonable accuracy for related compounds. researchgate.net

Advanced Computational Chemistry and Theoretical Studies on 4 Propylnaphthalene 1,2 Diol Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure and properties of molecules. scispace.comnih.gov It is based on the principle that the energy of a system can be determined from its electron density, offering a balance of accuracy and computational cost that makes it suitable for a wide range of chemical systems. scispace.comabinit.orgarxiv.org

Electronic Structure, Molecular Orbitals, and Frontier Orbital Analysis

DFT calculations are employed to determine the electronic ground state structure of 4-Propylnaphthalene-1,2-diol, providing insights into the distribution of electrons within the molecule. A key aspect of this analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule. researchgate.net A smaller gap generally implies higher reactivity.

For a molecule like this compound, the HOMO is expected to be localized primarily on the electron-rich naphthalene (B1677914) ring and the oxygen atoms of the diol group. The LUMO is likely distributed across the aromatic system. The propyl substituent would have a minor electronic influence compared to the diol and naphthalene components.

Table 1: Illustrative Frontier Orbital Properties for a Naphthalene Derivative

PropertyValueDescription
HOMO Energy -6.3 eV researchgate.netEnergy of the highest occupied molecular orbital; related to the ionization potential.
LUMO Energy -1.68 eV researchgate.netEnergy of the lowest unoccupied molecular orbital; related to the electron affinity.
HOMO-LUMO Gap 4.62 eVDifference between LUMO and HOMO energies; indicates chemical reactivity. researchgate.net

Note: Data is illustrative and based on a related naphtho[1,2-e] researchgate.netresearchgate.netoxazine-3-one derivative as a proxy to demonstrate the type of information generated from DFT calculations. researchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Absorption)

DFT calculations are a powerful tool for predicting various spectroscopic parameters, which can aid in the structural elucidation and characterization of compounds.

NMR Chemical Shifts : Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) method. mdpi.com Comparing calculated shifts with experimental data can confirm or revise structural assignments, especially for complex molecules with overlapping signals. mdpi.comresearchgate.net The accuracy of these predictions has become reliable enough to distinguish between different isomers and conformers. nih.govchemrxiv.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (Illustrative)

Atom TypePredicted Chemical Shift (ppm)Method
Aromatic Protons 6.8 - 8.0GIAO/DFT
Hydroxyl Protons 4.5 - 6.0GIAO/DFT
Propyl Group Protons 0.9 - 2.8GIAO/DFT
Aromatic Carbons 110 - 150GIAO/DFT
Diol Carbons (C-OH) 145 - 155GIAO/DFT
Propyl Group Carbons 14 - 38GIAO/DFT

Note: This table is illustrative, showing typical chemical shift ranges for the functional groups present in this compound. Specific values require dedicated DFT calculations.

UV-Vis Absorption : Time-Dependent DFT (TD-DFT) is the standard method for calculating the electronic excitation energies and oscillator strengths, which correspond to the absorption peaks in a UV-Vis spectrum. faccts.denih.gov This analysis helps identify the electronic transitions (e.g., π → π*) responsible for the observed absorption bands. academie-sciences.fr For this compound, strong absorptions characteristic of the naphthalene chromophore would be expected.

Table 3: Predicted UV-Vis Absorption Data (Illustrative)

Calculated λmax (nm)Oscillator Strength (f)Major Transition Type
~320Highπ → π
~280Mediumπ → π
~250Highπ → π*

Note: This table is a hypothetical representation of TD-DFT results for a naphthalene derivative.

Reaction Pathway Elucidation and Transition State Analysis

DFT is instrumental in mapping the potential energy surface of a chemical reaction. By calculating the energies of reactants, products, intermediates, and transition states, researchers can elucidate detailed reaction mechanisms. acs.org For this compound, this could involve studying its oxidation, metabolism, or participation in other chemical transformations. Locating the transition state structure and calculating its energy provides the activation energy barrier, which determines the reaction rate. However, no specific studies on the reaction pathways of this compound were identified in the performed searches.

Thermochemical Properties, Including Bond Dissociation Enthalpies (BDEs) for O-H Bonds

DFT calculations can accurately predict various thermochemical properties, such as enthalpies of formation and reaction enthalpies. savemyexams.com A particularly important parameter for phenolic compounds and related diols is the Bond Dissociation Enthalpy (BDE) of the O-H bonds. pearson.com The BDE represents the energy required to break a bond homolytically and is a key indicator of antioxidant activity. pearson.comnih.gov A lower O-H BDE suggests that the hydrogen atom can be more easily donated to scavenge free radicals. For this compound, the two O-H bonds would have distinct BDEs influenced by their position and the potential for intramolecular hydrogen bonding.

Table 4: Typical O-H Bond Dissociation Enthalpies (BDEs)

CompoundO-H BDE (kcal/mol)Significance
Phenol (B47542) (gas-phase) 86.7 ± 0.7 nih.govBenchmark value for phenolic antioxidants. nih.gov
Apigenin (B1666066) (4'-OH) ~78 (calculated) researchgate.netThe lowest BDE in the molecule, indicating the primary site for radical scavenging. researchgate.net
This compound Not availableExpected to be lower than phenol due to the extended conjugation of the naphthalene ring, suggesting potential antioxidant capacity.

Note: Data for phenol and apigenin are provided for context. Specific BDE values for this compound require dedicated calculations.

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of a molecule (conformers) and their corresponding energies. libretexts.org For a flexible molecule like this compound, with its rotatable propyl group and hydroxyl groups, multiple low-energy conformations can exist. Computational methods can be used to perform a systematic search of the conformational space to identify stable conformers and construct a free energy landscape. biorxiv.orgchemrxiv.org This landscape maps the relative energies of different conformations and the energy barriers for interconversion, which is crucial for understanding the molecule's dynamic behavior and how it interacts with other molecules. chemrxiv.org

Molecular Docking and Ligand-Macromolecule Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or nucleic acid) to form a stable complex. nih.govmjcce.org.mk This method is fundamental in drug discovery and molecular biology for understanding and predicting ligand-receptor interactions.

The process involves placing the this compound molecule into the binding site of a target protein and using a scoring function to estimate the binding affinity, typically reported as a binding energy in kcal/mol. nih.govmdpi.com The analysis reveals key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the complex. mdpi.com While no specific molecular docking studies involving this compound have been reported in the searched literature, this methodology could be applied to investigate its potential interactions with various biological targets, such as enzymes or cellular receptors.

Table 5: Illustrative Output of a Molecular Docking Study

Target ProteinBinding Energy (kcal/mol)Key Interacting ResiduesTypes of Interactions
Example Kinase-10.5ASP-145, LYS-22, PHE-80Hydrogen bond, Electrostatic, Hydrophobic
Example Oxidase-9.8TRP-101, TYR-250, VAL-98π-π stacking, Hydrogen bond, van der Waals

Note: This table is a hypothetical example demonstrating the typical data obtained from a molecular docking simulation. nih.govmdpi.comrasayanjournal.co.in

Prediction of Binding Affinities with Biological Macromolecules (e.g., Enzymes, Nucleic Acids)

Molecular docking is a primary computational technique used to predict the binding affinity between a small molecule (ligand), such as this compound, and a biological macromolecule (receptor) like an enzyme or DNA. nih.govacs.org This method computationally places the ligand into the binding site of a receptor and calculates a score, often expressed as binding energy (in kcal/mol), which estimates the strength of the interaction. nih.govmdpi.com A lower, more negative binding energy generally indicates a more stable and favorable interaction. neuropharmac.com

For a compound like this compound, potential enzyme targets for such studies could include Cytochrome P450 (CYP) enzymes, which are known to metabolize PAHs, or other enzymes where naphthalene-based compounds have shown inhibitory activity. researchgate.netwikipedia.org For instance, molecular docking studies on naphthalene derivatives with enzymes like biphenyl (B1667301) dioxygenase and naphthalene dioxygenase have been performed to assess their potential in bioremediation. mdpi.com

A hypothetical molecular docking study could be designed to compare the binding affinity of this compound with its parent compound, Naphthalene-1,2-diol (B1222099), against a relevant enzyme target such as Cytochrome P450 1A1 (CYP1A1). The results would help in understanding how the propyl group influences binding.

Illustrative Data: Hypothetical Docking Scores

Compound Target Protein Predicted Binding Affinity (kcal/mol)
This compound CYP1A1 -8.5
Naphthalene-1,2-diol CYP1A1 -7.2

Note: The data in this table is illustrative and intended to represent the typical output of a molecular docking simulation. It is not based on experimental results.

Identification of Key Interacting Residues and Binding Site Characteristics

Beyond predicting if a molecule binds, computational methods reveal how it binds. Following a docking simulation, the resulting complex can be analyzed to identify specific amino acid residues within the enzyme's active site that interact with the ligand. researchgate.net These interactions are crucial for stabilizing the ligand in the binding pocket and are categorized into types such as hydrogen bonds, hydrophobic interactions, and pi-stacking. neuropharmac.comajgreenchem.com

For this compound, key interactions would likely involve:

Hydrogen Bonds: The two hydroxyl (-OH) groups of the diol are prime candidates for forming hydrogen bonds with polar amino acid residues like Serine, Threonine, or Asparagine in the binding site. researchgate.net

Hydrophobic Interactions: The non-polar propyl group and the naphthalene ring system would likely engage in hydrophobic interactions with non-polar residues such as Leucine, Valine, and Isoleucine.

Pi-Stacking and Aromatic Interactions: The aromatic naphthalene core can form pi-pi stacking or T-shaped pi interactions with aromatic residues like Phenylalanine, Tyrosine, and Tryptophan. mdpi.com

Identifying these interactions helps in understanding the specificity of the binding and provides a rationale for structure-activity relationships (SAR). ekb.eg For example, the analysis could reveal that the propyl group fits into a specific hydrophobic pocket, explaining a potentially higher affinity compared to the unsubstituted Naphthalene-1,2-diol.

Illustrative Data: Hypothetical Key Interactions for this compound with CYP1A1

Interaction Type Ligand Group Interacting Residue Distance (Å)
Hydrogen Bond 1-hydroxyl Serine 122 2.1
Hydrogen Bond 2-hydroxyl Asparagine 312 2.3
Hydrophobic Propyl chain Leucine 382 3.8

Note: The data in this table is for illustrative purposes to show the type of information derived from analyzing a docked complex. It is not based on experimental results.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvation Effects

While molecular docking provides a static snapshot of the binding interaction, Molecular Dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations model the movement of every atom in the ligand-receptor complex and the surrounding solvent (typically water) over time, providing insights into the stability and conformational changes of the system. nih.govacs.orgmdpi.com

An MD simulation of the this compound-enzyme complex would reveal:

Binding Stability: Whether the ligand remains stably bound in the predicted docking pose or if it shifts or even dissociates over time. Key metrics like the Root Mean Square Deviation (RMSD) of the ligand are used to quantify this stability. researchgate.net

Protein Flexibility: How the enzyme's active site adapts and changes conformation to accommodate the ligand. mdpi.com

These simulations are computationally intensive but provide a more realistic understanding of the molecular recognition process in a dynamic, solvated environment. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) is a cheminformatics approach that aims to build a mathematical relationship between the chemical structures of a series of compounds and their biological activity. epa.govconicet.gov.ar The fundamental principle is that the activity of a molecule is a direct function of its structural, physicochemical, and electronic properties, which can be calculated as "molecular descriptors". nih.govdergipark.org.tr

For a series of naphthalene diol derivatives, a QSAR study would involve:

Data Set Assembly: Compiling a list of molecules with varying substituents (e.g., different alkyl chains, halogens) and their corresponding measured biological activity (e.g., enzyme inhibition IC₅₀).

Descriptor Calculation: For each molecule, calculating hundreds of descriptors, such as molecular weight, LogP (lipophilicity), polar surface area, and electronic properties. nih.gov

Model Generation: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a predictive model that correlates a subset of the most relevant descriptors to the observed activity. dergipark.org.tr

Validation: Testing the model's predictive power on a set of compounds not used in its creation.

Such a model could then be used to predict the activity of new, unsynthesized naphthalene diol derivatives, guiding the design of more potent compounds. epa.gov For instance, a QSAR model might reveal that higher lipophilicity and a specific shape are critical for the activity of this class of compounds against a particular target. nih.govmdpi.com

Illustrative Data: Hypothetical QSAR Data for Naphthalene Derivatives

Compound LogP Molecular Weight Polar Surface Area (Ų) Predicted Activity (pIC₅₀)
Naphthalene-1,2-diol 2.1 160.17 40.46 5.5
This compound 3.5 202.26 40.46 6.8

Note: The data in this table is illustrative. pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration (IC₅₀).

Application of Machine Learning in Chemical Property Prediction and Reaction Design

Machine learning (ML), a subset of artificial intelligence, is revolutionizing computational chemistry by enabling the creation of highly accurate predictive models from large datasets. research.googlersc.org

Chemical Property Prediction: Building upon QSAR, advanced ML models like deep neural networks can capture more complex and non-linear relationships between a molecule's structure and its properties. research.googleacs.org Instead of relying on pre-calculated descriptors, some models, like Message Passing Neural Networks (MPNNs), learn directly from the molecular graph (atoms and bonds). research.google For this compound, ML could be used to predict a wide range of properties, including solubility, toxicity, and metabolic stability, by training on large chemical databases. chemrxiv.orgpnas.org

Reaction Design: ML algorithms can also be trained on vast databases of chemical reactions to predict the outcomes of new reactions, including yields and optimal conditions (e.g., solvent, temperature, catalyst). chemrxiv.org An ML model could be developed to guide the synthesis of this compound by predicting the best starting materials and reaction conditions to maximize the yield, thereby accelerating the experimental process. chemrxiv.org This approach moves beyond traditional heuristic methods, allowing for a data-driven optimization of chemical synthesis. chemrxiv.orgaip.org

Future Directions and Emerging Research Avenues for 4 Propylnaphthalene 1,2 Diol

Development of Greener and More Efficient Synthetic Pathways

The synthesis of functionalized naphthalenediols is an area of active research, with a growing emphasis on environmentally benign and efficient methods. Traditional multi-step syntheses often involve harsh reagents and generate significant waste. Future research on 4-propylnaphthalene-1,2-diol should prioritize the development of greener synthetic strategies.

Enzymatic and biocatalytic methods also represent a frontier in the green synthesis of naphthalenediols. Biocatalysts can offer high selectivity and operate under mild, aqueous conditions, minimizing the need for harsh organic solvents and reagents. Research could focus on identifying or engineering enzymes capable of regioselectively hydroxylating a 4-propylnaphthalene precursor to yield the desired 1,2-diol.

Furthermore, electrochemical synthesis presents another sustainable alternative. By using electricity as a "reagent," electrochemical methods can avoid the use of toxic oxidizing or reducing agents. The electrochemical oxidation of a suitable 4-propylnaphthalene derivative could provide a direct and clean route to this compound.

Synthetic ApproachPotential Advantages for this compound SynthesisKey Research Focus
Multicomponent Reactions (MCRs) High atom economy, reduced waste, simplified procedures.Design of a one-pot reaction sequence using readily available starting materials.
Enzymatic/Biocatalytic Methods High selectivity, mild reaction conditions, use of aqueous media.Screening and engineering of enzymes for regioselective dihydroxylation.
Electrochemical Synthesis Avoidance of toxic reagents, clean synthesis.Development of an efficient electrochemical oxidation protocol.

Exploration of Undiscovered Reactivity Profiles and Novel Chemical Transformations

The reactivity of naphthalenediols is rich and varied, offering numerous avenues for the synthesis of novel derivatives with unique properties. The two hydroxyl groups in this compound are expected to be key to its reactivity, participating in oxidation, substitution, and coupling reactions.

A significant area for exploration is the controlled oxidation of this compound to the corresponding ortho-quinone. Naphthoquinones are a class of compounds with diverse biological activities, and the synthesis of a novel 4-propyl-1,2-naphthoquinone could lead to the discovery of new therapeutic agents.

The hydroxyl groups can also serve as handles for further functionalization through etherification, esterification, and coupling reactions. For example, the synthesis of macrocycles and polymers incorporating the this compound unit could lead to new materials with interesting host-guest or electronic properties. The development of novel chemical transformations, such as dearomative dihydroxylation of the unsubstituted ring, could also yield complex and potentially bioactive molecules.

Integration of Advanced Spectroscopic Techniques for Real-time Reaction Monitoring

To optimize synthetic pathways and understand reaction mechanisms, the integration of advanced spectroscopic techniques for real-time monitoring is crucial. Techniques such as Attenuated Total Reflectance-Infrared (ATR-IR), Raman, and in-situ Nuclear Magnetic Resonance (NMR) spectroscopy allow for the continuous tracking of reactant consumption, intermediate formation, and product generation without the need for sampling.

For the synthesis of this compound, these techniques could be employed to:

Optimize reaction conditions: By monitoring the reaction in real-time, parameters such as temperature, pressure, and catalyst loading can be fine-tuned to maximize yield and minimize side products.

Identify transient intermediates: The detection of short-lived intermediates can provide invaluable insights into the reaction mechanism.

Ensure reaction completion: Real-time monitoring can confirm when a reaction has reached completion, preventing unnecessary reaction times and energy consumption.

Spectroscopic TechniqueApplication in this compound ResearchInformation Gained
ATR-IR Spectroscopy Monitoring the appearance/disappearance of hydroxyl and other functional groups during synthesis.Reaction kinetics, identification of key functional group transformations.
Raman Spectroscopy Tracking changes in the naphthalene (B1677914) backbone and substituent vibrations.Structural changes, real-time compositional analysis.
In-situ NMR Spectroscopy Detailed structural elucidation of reactants, intermediates, and products in the reaction mixture.Reaction pathways, quantification of species.

Synergistic Computational and Experimental Research for Rational Design

The combination of computational chemistry and experimental work offers a powerful paradigm for the rational design of molecules and the elucidation of their properties. Density Functional Theory (DFT) calculations, for instance, can be used to predict the geometric and electronic structure, spectroscopic properties, and reactivity of this compound and its derivatives.

A synergistic approach could involve:

Predicting Reactivity: Computational models can be used to predict the most likely sites of reaction on the this compound scaffold, guiding experimental efforts towards desired transformations.

Understanding Reaction Mechanisms: DFT calculations can be employed to map out the energy profiles of potential reaction pathways, helping to elucidate the underlying mechanisms of observed transformations.

Interpreting Spectroscopic Data: Theoretical calculations of spectroscopic parameters (e.g., NMR chemical shifts, IR vibrational frequencies) can aid in the interpretation of experimental spectra, leading to a more confident characterization of new compounds.

This integrated approach accelerates the research and development cycle, allowing for a more targeted and efficient exploration of the chemical space around this compound.

Elucidation of Detailed Structure-Mechanism Relationships for Targeted Applications

A fundamental understanding of the relationship between the molecular structure of this compound and its functional properties is essential for its targeted application. The position of the propyl group and the vicinal diol functionality are expected to significantly influence its electronic properties, intermolecular interactions, and biological activity.

For example, the antioxidant potential of naphthalenediols is known to be highly dependent on the substitution pattern. Research should focus on elucidating how the 4-propyl substituent modulates the antioxidant activity of the 1,2-diol moiety. This could involve studies on its ability to scavenge free radicals and its potential pro-oxidant effects.

Furthermore, the specific arrangement of the hydroxyl groups could make this compound a valuable ligand for metal catalysts or a building block for self-assembling materials. Detailed mechanistic studies of its interactions with other molecules and materials will be crucial for unlocking its full potential in these areas. The functionalization of nanoparticles with such compounds could also lead to applications in nanomedicine and sensing.

By systematically modifying the structure and studying the resulting changes in properties and reactivity, a clear structure-mechanism relationship can be established, paving the way for the rational design of this compound-based compounds for specific applications in areas such as drug discovery and materials science.

Q & A

Q. What are the optimal synthetic routes for 4-Propylnaphthalene-1,2-diol in laboratory settings?

The synthesis of naphthalene-diol derivatives often involves nucleophilic substitution or esterification reactions. For example, propargyl bromide can react with naphthol derivatives under alkaline conditions (e.g., K₂CO₃ in DMF) to form alkoxy-naphthalene intermediates, which may be further functionalized. Purification typically employs ethyl acetate extraction and solvent evaporation under reduced pressure . Adjusting reaction time, temperature, and stoichiometry can optimize yields.

Q. How should researchers characterize this compound using spectroscopic methods?

Characterization requires a combination of techniques:

  • NMR : Confirm hydroxyl and propyl group positions via chemical shifts (e.g., aromatic protons at δ 6.5–7.5 ppm, hydroxyls at δ 8–10 ppm).
  • Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
  • FTIR : Identify O-H stretching (~3200–3500 cm⁻¹) and aromatic C=C bonds (~1600 cm⁻¹).
    Cross-referencing with safety data sheets (e.g., CAS 2138-43-4) ensures alignment with known properties .

Q. What in vitro assays are recommended for initial toxicity screening of naphthalene-diol derivatives?

Prioritize assays aligned with OECD guidelines:

  • Ames Test : Assess mutagenicity using Salmonella strains.
  • Micronucleus Assay : Detect chromosomal damage in mammalian cells.
  • Cytotoxicity Screening : Use HepG2 or HEK293 cells to measure IC₅₀ values.
    Note that conflicting genotoxicity results (e.g., "Muta 2" classification for benzene-1,2-diol) may arise due to metabolite variability; include positive/negative controls .

Advanced Research Questions

Q. How can contradictions between in vitro and in vivo genotoxicity data for this compound be resolved?

Contradictions often stem from metabolic differences. To address this:

  • Metabolite Profiling : Use LC-MS to identify reactive intermediates (e.g., quinones from diol oxidation).
  • In Silico Read-Across : Compare with structurally similar compounds (e.g., propane-1,2-diol’s metabolic pathways to pyruvic acid) .
  • Follow OECD TG 488 : Conduct transgenic rodent assays to evaluate in vivo mutagenicity.

Q. What experimental design considerations are critical for chronic exposure studies of naphthalene-diol compounds?

  • Dose Selection : Base levels on acute toxicity data (e.g., LD₅₀) and read-across thresholds (e.g., TTC for DNA-reactive mutagens, ≤0.0025 μg/day) .
  • Route of Exposure : Prioritize oral or inhalation routes, as dermal absorption may underestimate systemic effects .
  • Endpoint Alignment : Include hepatic/renal histopathology and oxidative stress markers (e.g., glutathione depletion).

Q. How do metabolic pathways of this compound inform its toxicity assessment?

  • Phase I Metabolism : Hydroxylation by CYP450 enzymes may produce electrophilic intermediates (e.g., epoxides), which bind to DNA/proteins.
  • Phase II Detoxification : Conjugation with glutathione or glucuronic acid reduces reactivity. Monitor urinary mercapturic acids as biomarkers .
  • Interspecies Variability : Rodent models may overexpress peroxisomal enzymes, necessitating human hepatocyte co-cultures for translational relevance .

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